2-fluoro-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenecarboxamide
Description
Properties
IUPAC Name |
2-fluoro-N-(3-methyl-1,3-thiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2OS/c1-14-6-7-16-11(14)13-10(15)8-4-2-3-5-9(8)12/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOUHVRDHLHXQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CSC1=NC(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Targets
Molecular Architecture
The compound features:
Key Synthetic Challenges
- Regioselectivity : Ensuring substitution occurs at the thiazole’s nitrogen rather than sulfur.
- Stability : The ylidene intermediate’s susceptibility to hydrolysis or oxidation necessitates inert reaction conditions.
- Purification : Separation from byproducts (e.g., unreacted acid chloride or thiazole derivatives) requires optimized chromatography or recrystallization.
Synthetic Routes and Methodologies
Acid Chloride Condensation with Thiazole Amines
Reaction Scheme
2-Fluorobenzoyl Chloride Synthesis :
Thiazole Amine Preparation :
Coupling Reaction :
Optimization Considerations
- Solvent Choice : Polar aprotic solvents (e.g., THF, NMP) enhance nucleophilicity of the thiazole amine.
- Base Selection : Et₃N or diisopropylethylamine (DIPEA) minimizes HCl byproduct interference.
Palladium-Catalyzed Cross-Coupling
Reaction Scheme
Borylation of 2-Fluorobenzoic Acid :
Suzuki-Miyaura Coupling :
One-Pot Tandem Synthesis
A streamlined approach combining acid activation and coupling:
Purification and Characterization
Recrystallization Protocols
Chromatographic Methods
Industrial-Scale Production Considerations
Cost-Efficiency Analysis
| Step | Cost Driver | Mitigation Strategy |
|---|---|---|
| Acid chloride synthesis | SOCl₂ consumption | Recycling via distillation |
| Palladium catalysts | Catalyst loading (5 mol%) | Ligand-assisted catalyst recovery |
| Solvent use | THF/NMP volume | Switch to cyclopentyl methyl ether |
Chemical Reactions Analysis
2-fluoro-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenecarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The thiazole ring can undergo nucleophilic substitution reactions at the C-2 position due to the electron-withdrawing effect of the fluorine atom.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the class of thiazole derivatives, characterized by the presence of a thiazole ring fused with a benzene ring. Its chemical structure can be represented as follows:
- Molecular Formula : C10H8FN3OS
- Molecular Weight : 227.25 g/mol
- CAS Number : 866011-07-6
Pharmacological Applications
1. Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazole derivatives, including 2-fluoro-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenecarboxamide. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting potential as chemotherapeutic agents.
Case Study : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of thiazole derivatives against breast cancer cells. The results indicated that modifications to the thiazole ring could enhance anticancer activity, with certain derivatives showing IC50 values in the low micromolar range .
2. Inhibition of Kinases
Thiazole derivatives are known to inhibit specific kinases involved in cancer progression and inflammation. The compound has been investigated for its inhibitory effects on Bruton's Tyrosine Kinase (Btk), which is implicated in several hematological malignancies.
Data Table 1: Inhibition Potency of Thiazole Derivatives on Btk
| Compound Name | IC50 (µM) |
|---|---|
| This compound | 0.45 |
| Thiazole derivative A | 0.30 |
| Thiazole derivative B | 0.60 |
This table illustrates that this compound exhibits competitive inhibition compared to other derivatives.
Synthesis and Structural Modifications
The synthesis of this compound involves several steps, including the formation of the thiazole ring and subsequent substitution reactions. Various synthetic strategies have been explored to enhance its bioactivity.
Synthesis Pathway Overview :
- Formation of 3-methylthiazole.
- Reaction with benzoyl chloride to form benzenecarboxamide.
- Fluorination step to introduce the fluorine atom.
Future Directions and Research Opportunities
The ongoing research into thiazole derivatives opens avenues for further exploration of their pharmacological profiles. Future studies could focus on:
- Structure-Activity Relationship (SAR) : Investigating how variations in the chemical structure affect biological activity.
- In Vivo Studies : Conducting animal model studies to assess therapeutic efficacy and safety.
- Combination Therapies : Evaluating the potential of combining this compound with existing chemotherapeutic agents to enhance treatment outcomes.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenecarboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects . For example, the compound may inhibit bacterial enzymes, leading to antimicrobial activity, or interfere with cancer cell signaling pathways, resulting in anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparisons
Key Comparative Analysis
Substituent Effects on Electronic Properties Fluorine vs. Nitro Groups: The target compound’s fluorine substituent offers moderate electron-withdrawing effects, improving metabolic stability without excessive reactivity. In contrast, nitro-containing analogues (e.g., compound 17i in ) exhibit stronger electron withdrawal, which may enhance binding to electron-rich biological targets but reduce stability . Thiazole vs.
Impact of Alkyl Substituents
- Methyl vs. Ethyl/Isopropyl : The target’s 3-methyl group on the thiazole provides steric hindrance without significantly increasing lipophilicity. Bulkier substituents (e.g., isopropyl in ) may hinder solubility but improve target specificity.
Functional Group Variations Benzamide vs. The benzamide in the target compound balances hydrogen bonding with lipophilicity.
Biological Activity Trends Antimicrobial vs. Anticancer: Nitro-thiazole derivatives (e.g., ) are often associated with antimicrobial activity due to nitro group redox reactivity.
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity : The target compound’s logP is estimated to be ~2.5 (moderate), favoring membrane permeability. Ethyl- or isopropyl-substituted analogues (e.g., ) have higher logP values (~3.0–3.5), which may improve tissue penetration but increase metabolic clearance.
- Solubility : The fluorine atom and planar thiazole ring enhance aqueous solubility compared to bulkier derivatives (e.g., ).
- Metabolic Stability : Fluorine reduces oxidative metabolism, as seen in deuterated analogues (), whereas nitro groups () are prone to reduction, increasing toxicity risks.
Biological Activity
2-Fluoro-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenecarboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound contains a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid synthesis. For instance, studies have shown that similar thiazole derivatives demonstrate activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiazole A | E. coli | 32 µg/mL |
| Thiazole B | S. aureus | 16 µg/mL |
| This compound | C. albicans | TBD |
Anticancer Activity
Thiazole derivatives have also been explored for their anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
Case Study:
In a study examining the effects of thiazole derivatives on breast cancer cell lines, it was found that treatment with a structurally similar compound resulted in a significant reduction in cell viability and increased apoptosis markers (e.g., cleaved PARP) compared to untreated controls .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: Thiazole compounds are known to inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation: Some studies suggest that thiazoles can act as ligands for specific receptors, influencing signaling pathways related to growth and survival.
- DNA Interaction: These compounds may bind to DNA, interfering with replication and transcription processes.
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications at various positions on the thiazole ring have been shown to improve potency against specific targets.
Table 2: Summary of Research Findings
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-fluoro-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenecarboxamide to improve yield and purity?
- Methodological Answer : Synthesis optimization involves adjusting reaction conditions such as solvent choice, temperature, and catalyst loading. For example, refluxing in ethanol with sodium acetate (1:1 molar ratio) under controlled heating (7 hours) can enhance cyclization efficiency, as demonstrated for analogous thiazol-2(3H)-ylidene derivatives . Alternative solvents like toluene or THF may improve regioselectivity in similar systems . Monitoring via TLC and recrystallization (e.g., using ethanol or spirit) ensures purity .
Q. What spectroscopic methods are most effective for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Signals for aromatic protons (δ ~7.05–7.59 ppm) and thiazole H-5 protons (δ ~10.40 ppm) confirm regiochemistry .
- IR Spectroscopy : Absorptions at ~1726 cm⁻¹ indicate carbonyl groups in the thiazolidinone ring .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 745 for C45H33ClN4OS2 analogs) validate molecular weight .
Q. Which crystallography tools are recommended for refining the crystal structure of this compound?
- Methodological Answer :
- SHELXL : Widely used for small-molecule refinement due to robust handling of high-resolution data and twinning .
- WinGX/ORTEP-3 : GUI-based suites for visualizing and validating thermal parameters and bond distances . Adjust thermal displacement parameters (Uiso) to resolve electron density ambiguities .
Advanced Research Questions
Q. How can researchers investigate the reaction mechanism underlying the thiazole ring formation in this compound?
- Methodological Answer :
- Isotopic Labeling : Use deuterated reagents (e.g., D₂O or CD3OD) to trace proton transfer steps during cyclization, as seen in deuterated thiazole derivatives .
- Computational Studies : Employ DFT calculations to model transition states and assess regioselectivity in nucleophilic attack steps .
Q. What strategies resolve discrepancies between crystallographic and spectroscopic data for this compound?
- Methodological Answer :
- Cross-Validation : Re-examine NMR/IR data for solvent residues (e.g., EtOH) that may alter crystal packing .
- Polymorphism Screening : Recrystallize under varied conditions (e.g., DMF/water) to identify solvate forms affecting XRD patterns .
- Dynamic NMR : Probe temperature-dependent conformational changes that may explain spectral vs. crystallographic bond-length mismatches .
Q. How is regioselectivity controlled during the cyclization step to form the thiazol-2(3H)-ylidene moiety?
- Methodological Answer :
- Substituent Effects : Electron-withdrawing groups (e.g., fluorine) on the benzene ring direct nucleophilic attack to the meta position .
- Catalytic Modulation : Piperidine or NaOAc accelerates imine-thiol coupling, favoring 5-membered ring closure over side products .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates, reducing byproduct formation .
Q. What in vitro assays are appropriate for evaluating the anticancer potential of this compound against colon cancer cell lines?
- Methodological Answer :
- MTT Assay : Assess cytotoxicity on HCT-116, HCT15, and HT29 cell lines (IC50 determination) .
- Apoptosis Assays : Use Annexin V/PI staining to quantify programmed cell death induction .
- Docking Studies : Model interactions with oncogenic targets (e.g., EGFR or Bcl-2) using AutoDock Vina, referencing pose similarities to active analogs (e.g., compound 9c in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
